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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzonitrile

Cat. No.: B8816428

Get Quote

Executive Summary

5-Hydroxy-2-methylbenzonitrile (CAS: 101349-82-0) serves as a pivotal scaffold in medicinal

chemistry, particularly in the synthesis of coumarin-based anticoagulants and benzofuran
derivatives.[1] Its trifunctional nature—possessing a nitrile, a phenolic hydroxyl, and a methyl
group—yprovides diverse handles for chemical modification but presents specific challenges in
structural verification.[2]

This guide outlines a rigorous, self-validating workflow for the complete characterization of this
compound. By integrating high-resolution mass spectrometry (HRMS), multidimensional NMR,
and vibrational spectroscopy, researchers can definitively distinguish this molecule from its
regiosomers (e.g., 2-hydroxy-5-methylbenzonitrile).[2]

Molecular Architecture & Theoretical Basis

Before initiating experimental protocols, it is essential to establish the theoretical framework
that dictates the spectral properties of the target molecule.
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Molecular Formula:

Key Structural Features:

IUPAC Name: 5-Hydroxy-2-methylbenzonitrile[1]

Molecular Weight: 133.15 g/mol

o Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via induction and

resonance.

o Methyl (-CH3) at C2: A weak electron-donating group (EDG) via hyperconjugation.

o Hydroxyl (-OH) at C5: A strong electron-donating group via resonance, significantly

shielding ortho/para positions.

Predicted Physicochemical Properties

Property

Predicted/Expected Value

Structural Rationale

pKa

~8.5-9.0

The electron-withdrawing nitrile
group stabilizes the phenoxide
anion, making it more acidic
than unsubstituted phenol
(pKa 10).

LogP

~1.6-1.8

Moderate lipophilicity; the
hydrophilic -OH and -CN
groups counterbalance the

aromatic core.

Melting Point

Solid (Determine via DSC)

Phenolic hydroxyls typically
increase melting points due to
intermolecular hydrogen

bonding.

Synthesis Context & Impurity Profiling
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Understanding the synthetic origin is crucial for anticipating impurities. The most common route
involves the diazotization-hydrolysis of 5-amino-2-methylbenzonitrile.

Synthesis Logic
e Precursor: 5-Amino-2-methylbenzonitrile.[3][4]
e Reagents: Sodium nitrite (

), Sulfuric acid (

).[2]

e Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water (

like).

Critical Impurities[2][3]

e Unreacted Precursor: 5-Amino-2-methylbenzonitrile (detectable via amine N-H stretch in IR).

e Azo Coupling Products: Colored impurities formed by the reaction of the diazonium salt with
the phenolic product (detectable via UV-Vis and HPLC).

e De-amination Product: o-Tolunitrile (if reduction occurs).
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Figure 1: Synthetic pathway and potential impurity generation points.[5]

Structural Elucidation Strategy (The Core)

This section details the step-by-step experimental workflow to prove the structure.

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern. Protocol:
o Method: Direct Infusion ESI-MS (Negative Mode usually preferred for phenols) or EI-MS.
o Expectation:

o Molecular lon (
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): m/z 133.1.[2]

o Base Peak: Likely the molecular ion or loss of CO (
)-
o Diagnostic Loss: Loss of HCN (

) is characteristic of benzonitriles.

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and rule out the amino-precursor. Protocol:
o Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).
» Diagnostic Bands:

o Nitrile (

): Sharp, distinct peak at 2220-2240 cm~1.[2]

o Hydroxyl (-OH): Broad band at 3200—-3400 cm~! (H-bonded).

o Absence of N-H: Lack of double spike at 3300-3500 cm~* confirms conversion of the

amine.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of regiochemistry (connectivity). Solvent: DMSO-

(preferred to observe the exchangeable phenolic proton) or

H NMR Analysis (400 MHz)

The aromatic region is the fingerprint. We expect an ABX system (or similar) due to the 1,2,5-

substitution pattern.[2]
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Proton Position

Coupling (
Multiplicity
)

Chemical
Shift (

» Ppm)

Assignment
Logic

Ar-H H-6

Doublet (d) ~2.5Hz

69-7.1

Ortho to -CN
(deshielding)
but ortho to -
OH
(shielding).
The -OH
effect usually
dominates,
keeping it
upfield of
benzene.
Coupled to H-
4 (meta).

Ar-H H-4

Doublet of

~8.5,2.5 Hz
Doublets (dd)

6.8-7.0

Ortho to -OH
(shielding).
Coupled to H-
3 (ortho) and
H-6 (meta).

Ar-H H-3

Doublet (d) ~8.5 Hz

71-7.3

Ortho to -
CH3, Meta to
-CN. Least
shielded by
the OH
group.
Coupled to H-
4 (ortho).

-OH OH

Broad Singlet -

9.5-10.5

Exchangeabl
e. Downfield
due to acidity

(phenol).

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

) Benzylic
-CH3 Me Singlet (s) - 22-24
methyl group.

Self-Validating Check:
e Coupling Constant Logic: The coupling between H-3 and H-4 (

Hz) must be observed. The coupling between H-4 and H-6 (

Hz) confirms the meta-relationship, proving the 1,2,5 substitution pattern.[2] If you see two
doublets with

Hz and no meta coupling, you may have the wrong isomer.[2]

C NMR Analysis
 Total Signals: 8 carbons.[6][7]

o Key Signals:

[e]

C-OH (C5): Deshielded, ~155-160 ppm.

o

C-CN (Nitrile): ~118-119 ppm.

[¢]

C-1 (Quaternary, attached to CN): ~110 ppm (shielded by ortho-OH resonance effect if
applicable, but here meta).[2]

[¢]

C-Me: ~19-20 ppm.

FT-IR
CN: 2230 cm-1
OH: 3300 cm-1

1H NMR Final Proof Confirmed Structure
Coupling Analysis 5-Hydroxy-2-methylbenzonitrile

HPLC Purity | _Step 2 MS (ESI-)
Unknown Sample (>98%)

Click to download full resolution via product page

Figure 2: Analytical workflow for structural confirmation.
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Experimental Protocols
HPLC Purity Analysis

Purpose: Quantify purity and detect organic impurities.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]

Self-Validation: Inject a "Blank" (solvent only) first to ensure no carryover ghost peaks.

Differential Scanning Calorimetry (DSC)

Purpose: Determine melting point and thermal stability.
e Protocol: Weigh 2-5 mg into an aluminum pan. Seal (non-hermetic).
e Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).

o Expected Result: A sharp endothermic peak corresponding to the melting point. (Note:
Isomeric 5-amino-2-methylbenzonitrile melts at 88-91°C; phenolic variants often melt higher,
potentially >100°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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